苯佐卡因

描述

苄达明,也称为Tantum Verde,是一种非甾体抗炎药 (NSAID),具有局部麻醉和镇痛作用。它主要用于治疗口腔和咽喉的疼痛和炎症。 苄达明有多种形式,包括漱口水、含片和局部霜剂 .

科学研究应用

苄达明有广泛的科学研究应用:

化学: 用作模型化合物来研究 NSAID 的行为及其与生物系统的相互作用。

生物学: 研究其对细胞过程的影响,包括炎症和疼痛信号通路。

医学: 广泛研究其治疗口腔和咽喉炎症的治疗效果,以及其在其他炎症疾病中的潜在应用。

作用机制

生化分析

Biochemical Properties

Benzydamine has physicochemical properties and pharmacological activities that differ markedly from those of other NSAIDs . It is a weak base, usually formulated as its hydrochloride salt . It is highly lipid-soluble in the unionized form . Benzydamine has several properties that may contribute to its anti-inflammatory activity, including inhibition of the synthesis of the inflammatory cytokine, tumor necrosis factor-α .

Cellular Effects

Benzydamine influences cell function by inhibiting the oxidative burst of neutrophils at concentrations that may be produced within oral tissues after local application .

Molecular Mechanism

The molecular mechanism of action of Benzydamine is not strictly explained by the ability to interfere with the synthesis of prostaglandins . Its antinociceptive action is due to CB1R stimulation .

准备方法

合成路线和反应条件

苄达明的合成过程包含多个步骤。关键步骤包括形成吲唑环,然后连接苄基和二甲氨基。合成通常从苄基氯与肼反应生成苄基肼开始。然后,该中间体与合适的二酮发生环化反应形成吲唑环。 最后一步是使吲唑衍生物与3-二甲氨基丙基氯反应生成苄达明 .

工业生产方法

苄达明的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统来确保高产率和纯度。 反应条件受到严格控制,以最大程度地减少副产物并确保质量一致性 .

化学反应分析

反应类型

苄达明会发生几种类型的化学反应,包括:

氧化: 苄达明可以被氧化生成各种代谢产物。常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 还原反应可以将苄达明转化为相应的胺衍生物。

常用试剂和条件

氧化: 过氧化氢、高锰酸钾和其他氧化剂在酸性或碱性条件下。

还原: 硼氢化钠、氢化铝锂和催化加氢。

取代: 卤化物、胺和硫醇等亲核试剂在各种条件下.

主要生成产物

相似化合物的比较

苄达明由于其抗炎、镇痛和局部麻醉的综合特性,在 NSAID 中独树一帜。类似的化合物包括:

布洛芬: 主要是一种抗炎和镇痛药,但缺乏局部麻醉作用。

双氯芬酸: 另一种 NSAID,具有强烈的抗炎和镇痛作用,但没有局部麻醉作用。

利多卡因: 一种局部麻醉剂,没有抗炎作用

苄达明独特的特性组合使其特别适用于治疗口腔和咽喉的局部疼痛和炎症。

属性

IUPAC Name |

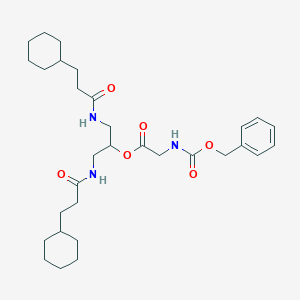

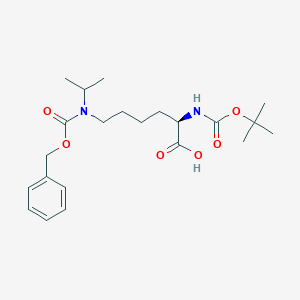

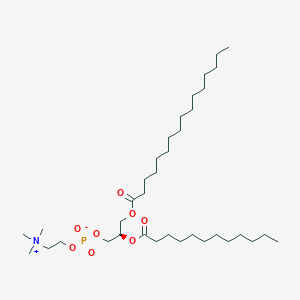

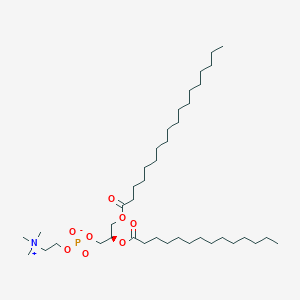

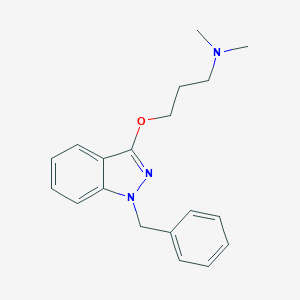

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBGNNVCVSKAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132-69-4 (mono-hydrochloride) | |

| Record name | Benzydamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047859 | |

| Record name | Benzydamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Miscible | |

| Record name | Benzydamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Despite being categorized as a non-steroidal anti-inflammatory drug (NSAID), benzydamine demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs. In particular, benzydamine predominantly acts by inhibiting the synthesis of pro inflammatory cytokines like tumour necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) without largely affecting other pro inflammatory cytokines (ie. such as IL-6 and IL-8) or anti-inflammatory cytokines (ie. like IL-10 or IL-1 receptor antagonist). Moreover, benzydamine is largely a weak inhibitor of prostaglandin synthesis as it has been shown to effectively inhibit cyclooxygenase (COX) and lipoxygenase enzyme activity only at concentrations of 1mM or greater. Considering most contemporary usages of benzydamine are topical applications that are generally not well absorbed through the skin and/or non-specialized mucosae, benzydamine does not often achieve the kind of absorption or blood concentrations necessary to cause any extraneous distant systemic effects or COX inhibition, allowing it to localize its action. Additionally, it is also hypothesized that benzydamine is capable of inhibiting the oxidative burst of neutrophils and membrane stabilization. These actions are exhibited by the substance’s ability to inhibit the release of granules from neutrophils and to stabilize lysosomes. Furthermore, benzydamine is capable of a local anaesthetic effect that may be related to its capability for inhibiting the release of inflammatory mediators like substance P and calcitonin gene related peptide from sensory nerve endings. Since substance P is capable of causing the release of histamine from mast cells, benzydamine’s prevention of substance P release further contributes to an anti-inflammatory effect. Benzydamine also demonstrates a non-specific antibacterial activity against various bacterial strains that are resistant to broad-spectrum antibiotics such as ampicillin, chloramphenicol, and tetracycline at concentrations of about 3 mmol/L. Combinatorial use of benzydamine and other antibiotics like tetracycline and chloramphenicol are also synergistic against antibiotic resistant strains of *Staphylococcus aureus* and *Pseudomonas aeruginosa*. | |

| Record name | Benzydamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

642-72-8 | |

| Record name | Benzydamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzydamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzydamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzydamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzydamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYDAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O21U048EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

320°F | |

| Record name | Benzydamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action of Benzydamine?

A1: Unlike many other NSAIDs, Benzydamine does not primarily exert its anti-inflammatory effects by inhibiting cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. [] Instead, it exhibits a multifaceted mechanism of action, including membrane stabilization, modulation of inflammatory mediators, and interaction with ion channels. []

Q2: How does Benzydamine interact with cell membranes?

A2: Benzydamine's lipophilic nature allows it to integrate into cell membranes, stabilizing them and potentially contributing to its local anesthetic effects. [] This interaction may also influence the function of membrane-bound proteins and signaling pathways involved in inflammation.

Q3: Does Benzydamine affect the production of inflammatory cytokines?

A3: Yes, Benzydamine has been shown to inhibit the production of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α). [] This inhibition is observed in both human and mouse cells stimulated with lipopolysaccharide (LPS) or inactivated streptococci. []

Q4: What is the role of Benzydamine in modulating neuronal excitability?

A4: Research suggests that Benzydamine may modulate neuronal excitability and contribute to its analgesic effects beyond its anti-inflammatory actions. It effectively inhibits neuronal basal excitability, reducing firing frequency and increasing rheobase and afterhyperpolarization amplitude in primary cultured dorsal root ganglion (DRG) nociceptors. []

Q5: What is the molecular formula and weight of Benzydamine?

A5: Benzydamine's molecular formula is C19H23N3O, and its molecular weight is 309.4 g/mol.

Q6: What spectroscopic data is available for Benzydamine?

A6: While specific spectroscopic data from the provided research is limited, Benzydamine's structure can be characterized using techniques such as UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide information about the functional groups, bonding patterns, and overall structure of the molecule.

Q7: What is the primary route of Benzydamine metabolism?

A7: Benzydamine is primarily metabolized through oxidation, conjugation, and dealkylation pathways. [] The specific enzymes involved in these metabolic processes require further investigation.

Q8: How is Benzydamine excreted from the body?

A8: While the provided research doesn't explicitly detail the excretion routes, Benzydamine and its metabolites are likely eliminated through a combination of renal and biliary pathways. Further studies are needed to determine the precise excretion routes and their relative contributions.

Q9: What in vitro models have been used to study the effects of Benzydamine?

A9: Researchers have utilized various in vitro models, including human gingival fibroblasts, [, ] RAW 264.7 macrophages, [] and isolated rat leukocytes, [] to investigate the anti-inflammatory, analgesic, and potential anticancer properties of Benzydamine.

Q10: Are there any animal models that have been used to study Benzydamine?

A10: Yes, preclinical studies have employed animal models, including rats and mice, to evaluate the analgesic, anti-inflammatory, and antithrombotic effects of Benzydamine. [, , ] Furthermore, patient-derived oesophageal xenograft mouse models have been utilized to investigate the potential anticancer effects of Benzydamine in esophageal squamous cell carcinoma. []

Q11: What clinical trials have been conducted on Benzydamine?

A11: Several clinical trials have investigated the efficacy and safety of Benzydamine in various conditions, including radiation-induced mucositis, [, , ] postoperative sore throat, [, ] and plaque-induced gingival inflammation. []

Q12: What drug delivery strategies are being explored for Benzydamine?

A12: Researchers are exploring novel formulations of Benzydamine to improve its delivery and therapeutic efficacy. These include in situ gelling formulations for oral application, which aim to enhance drug residence time at the target site and improve patient compliance. []

Q13: What analytical methods are used to quantify Benzydamine?

A13: Analytical methods such as high-performance liquid chromatography (HPLC) [] and potentiometry [] are employed to quantify Benzydamine in various matrices, including biological samples and pharmaceutical formulations.

Q14: What are some alternatives to Benzydamine for the treatment of pain and inflammation?

A14: Depending on the specific condition, alternative treatments for pain and inflammation may include other NSAIDs, such as ibuprofen or naproxen, as well as corticosteroids, analgesics, and physical therapy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。